Cas no 2680852-37-1 (1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid)

1-Acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid is a specialized heterocyclic compound featuring a spirocyclic structure, which imparts unique steric and electronic properties. Its rigid framework, combining an azaspiro core with an acetyl group and carboxylic acid functionality, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s spirocyclic architecture enhances conformational stability, potentially improving binding affinity in target interactions. The carboxylic acid moiety allows for further derivatization, enabling its use in peptide mimetics or as a building block for bioactive molecules. This structure is particularly relevant in the design of protease inhibitors or modulators of central nervous system targets, offering synthetic versatility for advanced pharmaceutical applications.
1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid structure
2680852-37-1 structure
商品名:1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid
CAS番号:2680852-37-1
MF:C9H13NO3
メガワット:183.204422712326
CID:5651194
PubChem ID:165914854

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
    • 2680852-37-1
    • EN300-28271438
    • 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid
    • インチ: 1S/C9H13NO3/c1-6(11)10-5-7(8(12)13)9(10)3-2-4-9/h7H,2-5H2,1H3,(H,12,13)
    • InChIKey: ASCRIZURSLSFKA-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CN(C(C)=O)C21CCC2)=O

計算された属性

  • せいみつぶんしりょう: 183.08954328g/mol
  • どういたいしつりょう: 183.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 57.6Ų

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28271438-5.0g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-28271438-10.0g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
10.0g
$4545.0 2025-03-19
Enamine
EN300-28271438-0.25g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
0.25g
$972.0 2025-03-19
Enamine
EN300-28271438-10g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1
10g
$4545.0 2023-09-09
Enamine
EN300-28271438-0.1g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
0.1g
$930.0 2025-03-19
Enamine
EN300-28271438-0.5g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
0.5g
$1014.0 2025-03-19
Enamine
EN300-28271438-1.0g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
1.0g
$1057.0 2025-03-19
Enamine
EN300-28271438-1g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1
1g
$1057.0 2023-09-09
Enamine
EN300-28271438-0.05g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
0.05g
$888.0 2025-03-19
Enamine
EN300-28271438-2.5g
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
2680852-37-1 95.0%
2.5g
$2071.0 2025-03-19

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 関連文献

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1-acetyl-1-azaspiro3.3heptane-3-carboxylic acidに関する追加情報

Professional Introduction to 1-acetyl-1-azaspiro3.3heptane-3-carboxylic Acid (CAS No: 2680852-37-1)

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid, a compound with the chemical identifier CAS No: 2680852-37-1, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the spirocyclic class of molecules, which has garnered considerable attention due to its unique structural properties and potential biological activities. The presence of both acetyl and azaspiro moieties in its molecular framework suggests a rich chemical diversity that can be exploited for therapeutic applications.

The name 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid itself provides valuable insights into its chemical composition and reactivity. The acetyl group (-COCH₃) is a well-known pharmacophore that can participate in various hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets. On the other hand, the azaspiro structure introduces a rigid bicyclic system, which can improve metabolic stability and reduce the likelihood of unwanted side reactions. This combination makes 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid a promising candidate for further investigation in drug discovery.

In recent years, spirocyclic compounds have been extensively studied for their potential in treating a variety of diseases. The azaspiro scaffold, in particular, has shown promise in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that spirocyclic compounds can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological conditions. The< strong>1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid molecule is no exception and has been explored for its potential role in inhibiting key enzymes involved in inflammation and cancer progression.

One of the most compelling aspects of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid is its structural versatility. The spirocyclic core allows for conformational flexibility, which can be exploited to optimize binding interactions with biological targets. Additionally, the acetyl group provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties. This flexibility has made 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.

Recent research has highlighted the importance of understanding the metabolic fate of spirocyclic compounds to ensure their safety and efficacy. Studies have shown that the azaspiro scaffold can undergo biotransformation via various pathways, including oxidation and hydrolysis. These metabolic processes can influence the compound's pharmacokinetic profile and may require careful consideration during drug development. However, the< strong>name 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid suggests that this compound may exhibit favorable metabolic stability due to the presence of the acetyl group, which is known to enhance metabolic resistance.

The synthesis of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to streamline these processes, making it more feasible to produce this compound on an industrial scale. Additionally, computational chemistry techniques have been employed to predict optimal reaction conditions and predict potential side products, further enhancing the efficiency of synthesis.

The potential applications of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid are vast and span across multiple therapeutic areas. Preliminary studies have suggested that this compound may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate enzyme activity suggests potential applications in oncology, particularly in targeting enzymes involved in tumor growth and progression.

In conclusion, 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid (CAS No: 2680852-37-1) is a structurally unique compound with significant potential in medicinal chemistry. Its combination of an acetyl group and an azaspiro scaffold provides a rich chemical diversity that can be exploited for therapeutic applications. Recent research has highlighted its potential in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation in drug discovery.

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